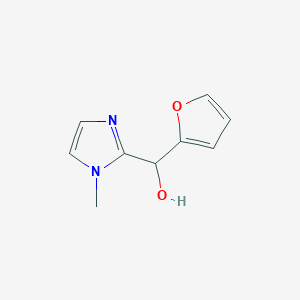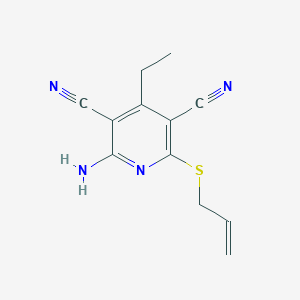![molecular formula C22H19N3O2S2 B3831090 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide](/img/structure/B3831090.png)
5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
Overview
Description
5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by further functionalization to introduce the thiophene and pyridine moieties . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Shares a similar pyridine core but lacks the thiophene and additional functional groups.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a cyano group and a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide lies in its combination of functional groups and the presence of both pyridine and thiophene moieties. This structure provides a versatile platform for various chemical modifications and applications in different fields .
Properties
IUPAC Name |
5-cyano-4-ethyl-2-methyl-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-3-16-17(12-23)22(29-13-18(26)19-10-7-11-28-19)24-14(2)20(16)21(27)25-15-8-5-4-6-9-15/h4-11H,3,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPIQAVOGBCCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C(=O)NC2=CC=CC=C2)C)SCC(=O)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B3831007.png)

![1,1-dichloro-7b-ethoxy-1a-methyl-2-phenyl-2H-cyclopropa[c]chromene](/img/structure/B3831028.png)
![(2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile](/img/structure/B3831032.png)
![3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B3831037.png)
![3-amino-4-(4-methoxyphenyl)-6-methyl-N-phenyl-2-(2-thienylcarbonyl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3831050.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile](/img/structure/B3831058.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3831069.png)
![7',7'-dimethyl-5'-oxo-2'-thioxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B3831074.png)

![2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile](/img/structure/B3831097.png)
![N-[(E)-benzylideneamino]-2-(2-cyanophenoxy)acetamide](/img/structure/B3831101.png)
![N-[(Z)-benzylideneamino]-5-bromopyridine-3-carboxamide](/img/structure/B3831108.png)
![5-Bromo-N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831123.png)
